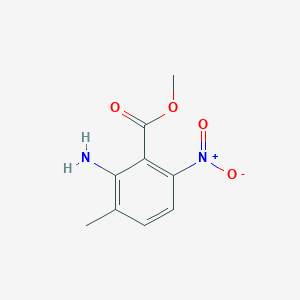
1-(2-Bromo-3,6-difluorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3,6-difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group substituted with bromine and fluorine atoms at specific positions, making it a unique and potentially valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-3,6-difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 2-bromo-3,6-difluorobenzyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the azetidine, allowing it to react with the benzyl bromide.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods can be optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
1-(2-Bromo-3,6-difluorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, nucleophilic substitution with an amine can yield a corresponding benzylamine derivative.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The azetidine ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-3,6-difluorobenzyl)azetidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-3,6-difluorobenzyl)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-3,6-difluorobenzyl)azetidine can be compared with other similar compounds, such as:
1-(2-Bromo-4,5-difluorobenzyl)azetidine: Similar structure but with different fluorine substitution pattern, which can affect its reactivity and biological activity.
1-(2-Chloro-3,6-difluorobenzyl)azetidine:
1-(2-Bromo-3,6-difluorobenzyl)pyrrolidine: A five-membered ring analog that may exhibit different chemical and biological properties due to the ring size difference.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H10BrF2N |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
1-[(2-bromo-3,6-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10BrF2N/c11-10-7(6-14-4-1-5-14)8(12)2-3-9(10)13/h2-3H,1,4-6H2 |
InChI-Schlüssel |
OAXZEKOZZZWRNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=C(C=CC(=C2Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



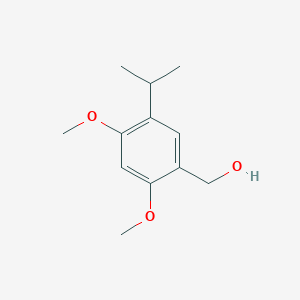

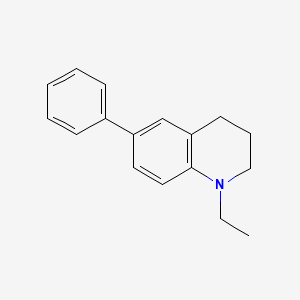
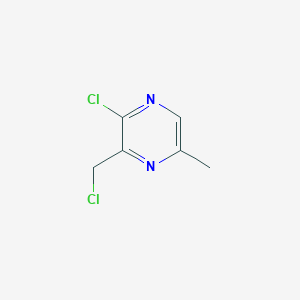

![6-Methoxyisothiazolo[5,4-b]pyridin-3-ol](/img/structure/B13666142.png)

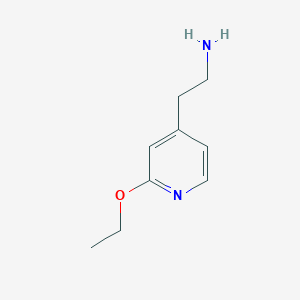
![3-Iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B13666152.png)
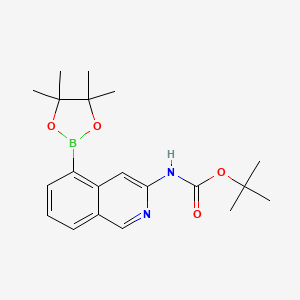
![2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13666161.png)

